Product packaging for 4-(3-Phenylpropyl)piperidin-4-ol(Cat. No.:CAS No. 177172-37-1)

4-(3-Phenylpropyl)piperidin-4-ol

Cat. No.: B3048625
CAS No.: 177172-37-1
M. Wt: 219.32 g/mol
InChI Key: MRKWQCUGCSVVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Phenylpropyl)piperidin-4-ol is a piperidine-based chemical compound offered exclusively for research and development purposes. This structure is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Piperidine derivatives are prominent scaffolds in pharmaceuticals and are frequently investigated for their potential biological activities, which can include anti-inflammatory properties. Research into related compounds suggests that such structures may function by modulating the activity of key inflammatory mediators, such as prostaglandins and cytokines . As a versatile synthetic intermediate, this chemical can be utilized in various organic synthesis pathways, including the development of pyrimidine derivatives, which are a key class of nitrogen-containing heterocycles with a wide range of pharmacological applications . The compound is provided with a guaranteed high level of purity to ensure consistency and reliability in your experimental work. It is intended for use in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B3048625 4-(3-Phenylpropyl)piperidin-4-ol CAS No. 177172-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-phenylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(9-11-15-12-10-14)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15-16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKWQCUGCSVVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329040
Record name 4-(3-phenylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177172-37-1
Record name 4-(3-phenylpropyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Importance of Piperidine and Piperidin 4 Ol Scaffolds in Modern Organic Chemistry

The piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals and other functional organic molecules. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. The introduction of a hydroxyl group at the 4-position, yielding the piperidin-4-ol core, further enhances its utility by providing a key site for hydrogen bonding and further functionalization.

These structural motifs are integral to a multitude of approved drugs and clinical candidates, underscoring their therapeutic relevance. The strategic incorporation of piperidine and piperidin-4-ol scaffolds can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion.

A Compound of Contemporary Interest: 4 3 Phenylpropyl Piperidin 4 Ol

Within the vast family of piperidine (B6355638) derivatives, 4-(3-Phenylpropyl)piperidin-4-ol has emerged as a compound of academic interest. Its structure is characterized by a piperidin-4-ol core with a 3-phenylpropyl substituent at the 4-position. This unique combination of a hydrophilic hydroxyl group and a lipophilic phenylpropyl chain suggests a potential for diverse biological activities.

While extensive, dedicated research on this compound is not yet widely published, its structural components are present in molecules that have been the subject of significant investigation. The phenylpropyl moiety is known to interact with various biological targets, and its linkage to the piperidin-4-ol scaffold creates a molecule with potential for applications in areas such as neuropharmacology and oncology.

Below is a table summarizing the key structural features of this compound:

FeatureDescription
Core ScaffoldPiperidin-4-ol
Substituent at C-43-Phenylpropyl
Key Functional GroupsHydroxyl (-OH), Secondary Amine (-NH-), Phenyl Group

The Research Landscape and Foundational Context

The scientific interest in 4-(3-Phenylpropyl)piperidin-4-ol can be understood through the lens of foundational studies on related compounds. Research on various 4-substituted piperidin-4-ol derivatives has demonstrated their potential to modulate the activity of a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have revealed their activity as opioid receptor antagonists. acs.org Although not the exact compound, this research highlights the potential for the 4-hydroxypiperidine (B117109) core to serve as a platform for developing potent and selective modulators of central nervous system targets. The nature of the substituent at the 4-position, in this case, a phenylpropyl group, is expected to play a crucial role in determining the specific biological activity and selectivity of this compound.

The synthesis of such compounds typically involves multi-step sequences, often starting from commercially available piperidone derivatives. The introduction of the 3-phenylpropyl group can be achieved through various established synthetic methodologies in organic chemistry.

The table below presents a comparative look at this compound and a closely related, researched compound, offering insights into its potential properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Research Finding
This compoundC14H21NO219.32Potential for diverse biological activities based on its structural motifs.
4-(3-Phenylpropyl)piperidine (B106336)C14H21N203.32

This article details the synthetic methodologies for producing this compound and its structural analogs. The focus is on the construction of the core piperidine (B6355638) ring through various chemical strategies.

Chemical Reactivity and Mechanistic Investigations of 4 3 Phenylpropyl Piperidin 4 Ol

Transformations of the Piperidine (B6355638) Ring

The piperidine ring in 4-(3-phenylpropyl)piperidin-4-ol is a key site for chemical modifications. Its reactivity is centered around the nitrogen atom and the carbon atoms of the ring.

Direct functionalization of the C-4 position of this compound through C-H activation is a challenging transformation. While C-H activation has emerged as a powerful tool in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, its application to the C-4 position of a piperidine ring, particularly one bearing a hydroxyl group, is not widely documented in the literature for this specific molecule. nih.govacs.org The presence of the tertiary alcohol at C-4 makes traditional nucleophilic substitution at this position improbable, as the hydroxyl group is a poor leaving group.

The piperidine ring is generally stable and does not readily undergo ring-opening reactions under standard conditions. However, under specific and often harsh reaction conditions, ring-opening can be induced. For instance, oxidative cleavage of the piperidine ring can lead to the formation of acyclic products. One such method involves the use of strong oxidizing agents that can break the carbon-carbon bonds within the ring. While specific studies on the ring-opening of this compound are not prevalent, related transformations on other cyclic amines have been reported. For example, oxidative ring cleavage of cyclic olefins has been utilized to synthesize piperidine derivatives, a process that in reverse illustrates the possibility of ring-opening. nih.gov

Another potential pathway for ring-opening is through the Hofmann elimination, a process that converts amines into alkenes. This would require quaternization of the piperidine nitrogen, followed by treatment with a strong base. The regioselectivity of the elimination would depend on the substitution pattern of the piperidine ring.

The piperidine moiety can undergo various oxidative transformations. The secondary amine can be oxidized to form a nitroxide radical or an iminium ion intermediate. Anodic oxidation of N-alkoxycarbonyl-piperidines, for example, can lead to the formation of 2- and 6-methoxylated products, which can be further functionalized. cdnsciencepub.com While this specific methodology has been applied to other piperidine systems, its direct application to this compound has not been detailed.

Oxidation of the piperidine ring can also refer to the introduction of new functional groups, such as a carbonyl group, to form a piperidone. This typically requires a multi-step sequence, as direct oxidation of the ring's methylene (B1212753) groups is challenging.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group at the C-4 position is a key functional handle for derivatization of this compound.

The tertiary hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Due to the steric hindrance of a tertiary alcohol, these reactions often require specific conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of a more reactive acylating agent in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net A general method for the esterification of tertiary alcohols involves the use of toluenesulfonyl chloride in pyridine, which is believed to proceed through the in situ formation of a mixed anhydride (B1165640). researchgate.net

Etherification of the tertiary hydroxyl group is also possible, though it can be more challenging than with primary or secondary alcohols. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be sluggish for tertiary alcohols due to steric hindrance. Alternative methods, such as using a strong acid catalyst with an alcohol or using specific alkylating agents under phase-transfer conditions, may be employed.

A representative esterification reaction is shown in the table below:

Reactant 1Reactant 2ProductConditions
This compoundAcetic Anhydride4-Acetoxy-4-(3-phenylpropyl)piperidinePyridine, reflux

The oxidation of the tertiary hydroxyl group in this compound to a carbonyl compound (a ketone) is not a straightforward transformation under standard oxidizing conditions. Tertiary alcohols are resistant to oxidation by common reagents like chromic acid or potassium permanganate (B83412) under neutral or alkaline conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. youtube.comyoutube.com

Attempted oxidation under forcing conditions, such as with hot, acidic permanganate, would likely lead to the cleavage of the carbon-carbon bonds adjacent to the hydroxyl group, resulting in the degradation of the molecule rather than the formation of a simple ketone. Therefore, the direct oxidation of the tertiary alcohol in this compound to a piperidin-4-one derivative is generally not a viable synthetic route.

Reactivity of the Phenylpropyl Moiety

The phenyl ring of the 3-phenylpropyl substituent is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.com The 3-phenylpropyl group acts as an activating group and an ortho, para-director. This is because alkyl groups are electron-donating through an inductive effect, which enriches the electron density of the aromatic ring and stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

The mechanism of electrophilic aromatic substitution generally proceeds in two steps:

Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. masterorganicchemistry.comrsc.org This step is typically the rate-determining step as it disrupts the aromaticity. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity and yield the substituted product. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be performed on this compound include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.org

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction may be prone to carbocation rearrangements and polyalkylation.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. The product is a ketone, which is deactivating, thus preventing polyacylation.

The directing effect of the 3-phenylpropyl group favors substitution at the ortho and para positions. The para product is often favored over the ortho product due to reduced steric hindrance from the propyl-piperidine substituent.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Products (Predicted)
NitrationHNO₃, H₂SO₄4-(3-(4-Nitrophenyl)propyl)piperidin-4-ol and 4-(3-(2-Nitrophenyl)propyl)piperidin-4-ol
BrominationBr₂, FeBr₃4-(3-(4-Bromophenyl)propyl)piperidin-4-ol and 4-(3-(2-Bromophenyl)propyl)piperidin-4-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-(3-(4-Acetylphenyl)propyl)piperidin-4-ol and 4-(3-(2-Acetylphenyl)propyl)piperidin-4-ol

Side-Chain Functionalization

The propyl side-chain offers opportunities for functionalization, although the positions are generally less reactive than the aromatic ring or the piperidine functional groups. Benzylic C-H bonds (the -CH₂- group adjacent to the phenyl ring) are the most likely sites for radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical.

Potential side-chain functionalization reactions include:

Benzylic Bromination: Using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic position. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic position. Under harsh conditions, this can lead to cleavage of the side chain to form a benzoic acid derivative. Milder conditions might allow for the formation of a ketone at the benzylic position.

Functionalization can also be achieved through post-polymerization modification techniques on analogous systems, which could be adapted for this molecule. cmu.edu For example, if a reactive handle were introduced onto the side chain, it could be converted to other functional groups like amines or thiols. cmu.edu

Reaction Kinetics and Thermodynamics

N-Alkylation of the Piperidine Ring: The reaction of the secondary amine of the piperidine ring with an electrophile, such as an alkyl halide, is a nucleophilic substitution reaction. The rate of this reaction would be expected to follow second-order kinetics, being first order in both the piperidine derivative and the alkyl halide. dalalinstitute.com The rate would be influenced by several factors:

Steric Hindrance: The bulky 3-phenylpropyl group at the 4-position could sterically hinder the approach of an electrophile to the nitrogen atom, potentially slowing the reaction compared to less substituted piperidines.

Solvent: The reaction rate can be significantly affected by the solvent. For instance, displacement reactions with piperidine have been found to be faster in ethanol (B145695) than in water. rsc.org

Nature of the Electrophile: The reactivity of the alkyl halide (I > Br > Cl) and the structure of the alkyl group will also determine the reaction rate.

Electrophilic Aromatic Substitution: The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the aromatic ring to form the arenium ion. masterorganicchemistry.com The rate of this step is highly dependent on the nature of the substituent already on the ring. wikipedia.org

Activating Group: The 3-phenylpropyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. This is due to the electron-donating nature of the alkyl group, which stabilizes the positive charge in the arenium ion intermediate.

Temperature: As with most reactions, increasing the temperature will increase the reaction rate. In some cases, such as the sulfonation of naphthalene, temperature can influence the product distribution between the kinetic and thermodynamic products. youtube.com

Table 3: Factors Influencing Reaction Rates of Key Transformations

TransformationInfluencing FactorExpected Effect on Rate
N-AlkylationIncreased steric bulk at the nitrogenDecrease
N-AlkylationUse of a more reactive alkyl halide (e.g., R-I vs. R-Cl)Increase
Electrophilic Aromatic SubstitutionPresence of the activating 3-phenylpropyl groupIncrease (compared to benzene)
Electrophilic Aromatic SubstitutionUse of a stronger electrophileIncrease

Thermodynamic Analysis of Reaction Pathways

A thermodynamic analysis of the reaction pathways of this compound focuses on the relative stabilities of reactants, intermediates, and products.

Arenium Ion Stability: The stability of the arenium ion intermediate plays a crucial role in determining the regioselectivity of the reaction. For the 3-phenylpropyl substituent, the positive charge in the arenium ion can be delocalized onto the ortho and para positions. The inductive effect of the alkyl group helps to stabilize this positive charge. The intermediates leading to ortho and para substitution are therefore more stable than the intermediate leading to meta substitution.

Kinetic vs. Thermodynamic Control: In some electrophilic aromatic substitution reactions, such as sulfonation, the reaction can be reversible. youtube.com At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest (often the ortho isomer). At higher temperatures, the reaction can be under thermodynamic control, favoring the most stable product (often the para isomer due to less steric strain). youtube.com

The formation of π-complexes and σ-complexes (arenium ions) are key steps, with the σ-complex being less stable and readily undergoing deprotonation to regenerate the highly stable aromatic system. rsc.org This regeneration of aromaticity provides a strong thermodynamic driving force for the substitution reaction to proceed rather than an addition reaction. masterorganicchemistry.com

Table 4: Thermodynamic Considerations for Electrophilic Aromatic Substitution

Position of SubstitutionRelative Stability of Arenium Ion IntermediateThermodynamic Product
orthoMore stable (charge delocalized, inductive stabilization)Potentially less favored due to steric hindrance
metaLess stable (no direct resonance or inductive stabilization of the charge)Not favored
paraMore stable (charge delocalized, inductive stabilization)Generally the most favored product

Derivatization Strategies and Scaffold Applications of 4 3 Phenylpropyl Piperidin 4 Ol

Synthesis of Novel Analogs and Homologs of 4-(3-Phenylpropyl)piperidin-4-ol

The generation of analogs and homologs of this compound is a key strategy for optimizing pharmacokinetic and pharmacodynamic properties. These modifications typically target three main areas of the molecule: the piperidine (B6355638) nitrogen, the phenylpropyl side chain, and the core piperidinol ring through bioisosteric replacements.

The secondary amine of the piperidine ring is a prime site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate a compound's polarity, basicity, and ability to interact with biological targets. N-substitution is a common and synthetically accessible strategy to fine-tune the pharmacological profile of piperidine-containing compounds. For instance, in a series of related {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives, the piperidine nitrogen was acylated with various substituted phenyl groups to explore their anticancer potential. researchgate.net This approach highlights how N-acylation can lead to compounds with significant biological activity. researchgate.net

Common N-substituents can range from simple alkyl groups to more complex aryl, acyl, or sulfonyl moieties. The choice of substituent can dramatically influence a molecule's properties. For example, the introduction of a basic amino group can enhance water solubility, while a lipophilic aromatic ring can increase membrane permeability.

Table 1: Examples of N-Substitution on Related Piperidine Scaffolds

SubstituentResulting Compound ClassPotential Impact on Properties
Substituted PhenylacylN-AcylpiperidinesModulation of anticancer activity researchgate.net
MethylN-MethylpiperidinesIncreased basicity, potential for altered receptor interactions
BenzylN-BenzylpiperidinesIncreased lipophilicity, potential for pi-stacking interactions

The phenylpropyl side chain is a critical determinant of the molecule's interaction with its biological target, often contributing to binding affinity through hydrophobic and aromatic interactions. Modifications to this chain can be categorized into two main types: altering the length of the alkyl linker and introducing substituents onto the phenyl ring.

Substitution on the phenyl ring provides a powerful tool for exploring SAR. The electronic and steric properties of the substituents can have a profound effect on binding affinity and selectivity. For example, in a study of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs, the substitution pattern on the phenyl ring was found to be crucial for the binding affinity and selectivity towards opioid receptors. nih.gov This demonstrates that even subtle changes to the aromatic portion of the molecule can lead to significant changes in biological activity. nih.gov

Table 2: Phenylpropyl Side Chain Modifications and Their Potential Effects

ModificationExamplePotential Effect
Chain Length VariationPhenylbutyl, PhenylethylAltered spatial orientation and fit within a binding pocket
Aromatic SubstitutionIntroduction of -OH, -Cl, -OCH3Modified electronic properties, potential for new hydrogen bonding or halogen bonding interactions, altered metabolic stability

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile. In the context of this compound, bioisosteric replacements could be considered for the hydroxyl group, the piperidine ring, or the phenyl ring.

For example, the hydroxyl group could be replaced with a bioisostere such as an amine or a thiol to explore different hydrogen bonding patterns. The piperidine ring itself could be replaced by other heterocyclic systems like pyrrolidine (B122466) or azepane to alter the ring size and conformational flexibility. The phenyl ring could be substituted with other aromatic or heteroaromatic rings, such as thiophene (B33073) or pyridine (B92270), to modulate aromatic interactions and physicochemical properties. A known strategy in medicinal chemistry involves the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole (B1194373) ring, which has been shown to increase polarity and reduce metabolic degradation in certain classes of compounds. rsc.org While not directly applied to this compound in the reviewed literature, this exemplifies the principles of bioisosteric replacement that could be employed. rsc.org

Incorporation of this compound Scaffold into Complex Molecular Architectures

The this compound scaffold is not only a template for analog synthesis but also a valuable building block for the construction of more elaborate and polyfunctional molecular systems. Its inherent functionality and stereochemistry make it an attractive starting point for the synthesis of complex molecules, including natural product mimics and polyfunctional systems.

The piperidine ring is a common motif in a vast array of natural products, many of which exhibit significant biological activity. The this compound scaffold can serve as a synthetic precursor or a structural mimic of these natural products. For instance, the synthesis of novel spiro scaffolds, inspired by the structures of bioactive natural products like histrionicotoxins, demonstrates the utility of piperidine-based building blocks in creating complex, three-dimensional structures. nih.gov These spirocyclic systems, which can be accessed from piperidine derivatives, are designed to be readily diversifiable, making them valuable for the generation of natural product-like libraries for drug discovery. nih.gov

Development of Chemical Probes and Research Tools

The functionalizability of the this compound core makes it an excellent candidate for the synthesis of chemical probes. These tools are instrumental in non-clinical research for identifying and characterizing biological targets, visualizing molecular interactions, and elucidating physiological pathways. The piperidine moiety is a common structural element in bioactive molecules, and its incorporation into probes can confer desirable pharmacokinetic and target-binding properties. researchgate.netnih.gov

Fluorescent Probes for Receptor Studies (Non-Clinical)

Fluorescent probes are indispensable for studying receptor distribution, trafficking, and ligand-binding dynamics in cellular and tissue-based assays. The this compound scaffold can be covalently linked to a fluorophore to generate such probes. The choice of fluorophore and the linkage strategy are critical for preserving the parent molecule's affinity for its biological target while achieving optimal photophysical properties.

The development of fluorescent ligands based on piperidine scaffolds for targets like sigma (σ) receptors is well-documented. acs.orgchemicalbook.com For instance, derivatives of 4-aryl-4-hydroxypiperidine have been explored as potential fluorescent probes. chemicalbook.com Following this precedent, the this compound scaffold could be modified by attaching a variety of fluorescent tags. The tertiary hydroxyl group or the secondary amine of the piperidine ring serve as convenient handles for chemical conjugation. Strategies could involve esterification, etherification, or N-alkylation with a linker-equipped fluorophore.

Recent advancements have produced a range of fluorescent tags suitable for this purpose, from traditional dyes to advanced near-infrared (NIR) emitters that offer better tissue penetration and lower background fluorescence. acs.orgnih.gov The development of a library of such probes with different spectral properties would enable multiplexed imaging experiments, allowing for the simultaneous study of multiple cellular targets. nih.gov

Table 1: Potential Fluorophores for Conjugation to this compound

Fluorophore ClassExampleEmission RangeKey Advantages
Coumarins7-Amino-4-methylcoumarin (AMC)Blue-GreenEnvironmentally sensitive, good for binding assays
FluoresceinsFluorescein isothiocyanate (FITC)GreenHigh quantum yield, widely used
RhodaminesTetramethylrhodamine (TAMRA)Orange-RedPhotostable, less pH-sensitive than fluorescein
BODIPY DyesBODIPY FLGreenHigh photostability, sharp emission peaks, less sensitive to environment
Cyanine DyesCy5Red/Near-Infrared (NIR)Bright, good for in vivo imaging due to deep tissue penetration
Squaraine DyesSquaraine Figure-Eight (SF8)Deep-Red/NIRHigh brightness and photostability, suitable for advanced imaging nih.gov

Radiolabeled Analogs for Research Imaging (Non-Clinical)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that rely on the administration of radiolabeled molecules to visualize and quantify physiological processes in vivo. The this compound scaffold is a suitable candidate for developing radiotracers for preclinical research imaging.

The synthesis of PET radiotracers often involves the incorporation of short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min). nih.govnih.gov Numerous piperidine-containing compounds have been successfully radiolabeled for PET imaging of targets in the central nervous system and other tissues. nih.govunimelb.edu.au

Several strategies could be employed to radiolabel this compound:

¹⁸F-Labeling: A fluorine-18 atom can be introduced onto the phenyl ring of the propyl side chain via nucleophilic substitution of a suitable precursor (e.g., a nitro or trimethylammonium triflate group). Alternatively, an ¹⁸F-labeled prosthetic group, such as [¹⁸F]fluoroethyl or [¹⁸F]fluorobenzyl, could be attached to the piperidine nitrogen. unimelb.edu.au

¹¹C-Labeling: The piperidine nitrogen or the hydroxyl group can be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate, a common and efficient radiolabeling method. nih.gov

The resulting radiotracer's suitability for imaging would depend on its ability to reach its target in vivo, its binding affinity and specificity, and its metabolic profile. Preclinical evaluation in animal models would be necessary to validate its potential as a research imaging agent. nih.gov

Table 2: Comparison of Radioisotopes for Labeling Piperidine Scaffolds

IsotopeHalf-lifeImaging ModalityCommon Labeling StrategyAdvantagesChallenges
Fluorine-18 (¹⁸F)109.8 minPETNucleophilic substitution, prosthetic groupsLonger half-life allows for complex synthesis and longer imaging studiesOften requires multi-step synthesis
Carbon-11 (¹¹C)20.4 minPETMethylation with [¹¹C]CH₃I or [¹¹C]CH₃OTfAllows for labeling without altering the core structure (if a methyl group is present or can be added)Short half-life requires rapid synthesis and purification
Iodine-123 (¹²³I)13.2 hoursSPECTElectrophilic iodinationLong half-life suitable for slower biological processesLower resolution and sensitivity compared to PET

Affinity Probes for Target Elucidation

Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. Affinity-based probes are designed for this purpose. These probes typically consist of three components: a scaffold that binds to the target protein, a reactive group that forms a covalent bond with the target upon activation, and a reporter tag for detection and enrichment.

The this compound structure can serve as the binding scaffold for an affinity probe. nih.gov To convert it into such a tool, it would be functionalized with a photoreactive group, such as a benzophenone, an aryl azide, or a diazirine. These groups are chemically inert until activated by UV light, at which point they form a highly reactive species that can covalently crosslink to nearby amino acid residues in the target's binding pocket.

The probe would also incorporate a reporter tag, such as biotin (B1667282) for affinity purification (e.g., using streptavidin beads) or a "click chemistry" handle (e.g., an alkyne or azide) for subsequent attachment of a fluorescent dye or biotin. nih.govnih.gov The use of such probes in proteomic experiments can lead to the successful "fishing" and identification of protein targets from complex biological samples like cell lysates. nih.gov

Exploration in Polymer Science and Materials Chemistry (Conceptual)

The structural features of this compound also suggest its potential as a building block, or monomer, in the field of polymer science and materials chemistry. The ability to create polymers and self-assembled systems from functional piperidine units opens avenues for developing materials with tailored chemical and physical properties.

Monomer Synthesis for Functional Polymers

The this compound molecule possesses two key functional groups that can participate in polymerization reactions: the secondary amine in the piperidine ring and the tertiary hydroxyl group. These handles allow for its incorporation into various polymer backbones.

For example, the hydroxyl group could be esterified with acrylic or methacrylic acid to form a vinyl monomer. Subsequent radical polymerization of this monomer could yield a functional polymer with pendant 4-(3-phenylpropyl)piperidine (B106336) moieties. researchcommons.org Similarly, the secondary amine could participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides or reaction with diisocyanates to form polyureas. The resulting polymers would carry the distinct chemical characteristics of the piperidine scaffold, potentially conferring properties like pH-responsiveness (due to the basic nitrogen) or specific binding capabilities for applications in smart materials, coatings, or separation media.

Incorporation into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry involves the design of systems where molecules are organized into well-defined structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The structure of this compound is well-suited for participation in such assemblies.

Hydrogen Bonding: The hydroxyl group and the N-H group of the piperidine ring are excellent hydrogen bond donors and acceptors. This allows the molecule to interact with itself or with other complementary molecules to form ordered networks, potentially leading to the formation of organogels or liquid crystals.

π-π Stacking: The phenyl ring provides a site for π-π stacking interactions, which can contribute to the stability and order of a self-assembled system.

Amphiphilicity: The molecule possesses both a hydrophilic polar head (the hydroxypiperidine ring) and a lipophilic tail (the phenylpropyl group). This amphiphilic character could be exploited to form micelles, vesicles, or monolayers at interfaces.

By chemically modifying the scaffold, for instance, by attaching long alkyl chains or peptide sequences, its self-assembly behavior can be further tuned to create complex, functional nanoarchitectures for applications in drug delivery, sensing, or catalysis. nih.gov

Advanced Research Applications and Future Directions for 4 3 Phenylpropyl Piperidin 4 Ol Studies

Investigation of Molecular Recognition and Binding Mechanisms (Non-Clinical, In Vitro/Animal Models)

Understanding how 4-(3-phenylpropyl)piperidin-4-ol interacts with biological targets at a molecular level is crucial for elucidating its potential pharmacological profile. Non-clinical studies using in vitro assays and animal models are instrumental in this endeavor.

Receptor Binding Studies (e.g., σ1 Receptors, NMDA Receptor)

The 4-substituted piperidine (B6355638) framework is a well-established pharmacophore for various receptors in the central nervous system. Future research should prioritize comprehensive binding assays to determine the affinity and selectivity of this compound for key targets like sigma (σ) receptors and the N-methyl-D-aspartate (NMDA) receptor.

Sigma-1 (σ1) Receptors: The σ1 receptor is a unique intracellular chaperone protein implicated in a range of cellular functions. The presence of an N-3-phenylpropyl group in a ligand can significantly enhance its affinity for the σ1 receptor. nih.gov Studies on N-alkylamines have demonstrated that the addition of an N-3-phenylpropyl moiety can increase binding affinity by several orders of magnitude. nih.gov It is therefore conceivable that this compound could exhibit significant affinity for the σ1 receptor. Future in vitro binding studies, using radioligand displacement assays with established σ1 receptor ligands like ³H-pentazocine, are necessary to quantify the binding affinity (Ki value) of this compound and its analogs.

NMDA Receptors: The NMDA receptor, a key player in synaptic plasticity and neuronal function, is another important potential target. Various piperidine derivatives have been shown to interact with the NMDA receptor. biomolther.org For instance, structure-activity relationship (SAR) studies on 1-(1-phenylcyclohexyl)piperidine (PCP) analogs have revealed that modifications to the piperidine ring and the phenyl group can modulate binding affinity. biomolther.org The affinity of ligands for the NMDA receptor can be influenced by substituents on both the piperidine and phenyl rings. biomolther.org Investigating the binding of this compound to different NMDA receptor subunits (e.g., GluN2B) would provide valuable insights into its potential as a modulator of glutamatergic neurotransmission.

A comparative analysis of the binding affinities of this compound at these and other receptors will be critical in establishing its selectivity profile and guiding further research into its functional activity.

Enzymatic Interaction Studies

The metabolic fate of this compound is a critical area for future investigation. Understanding its interactions with metabolic enzymes, such as the cytochrome P450 (CYP) superfamily, is essential for predicting its pharmacokinetic properties and potential for drug-drug interactions. In vitro studies using human liver microsomes or recombinant CYP enzymes can identify the specific enzymes responsible for its metabolism.

Furthermore, the piperidine scaffold itself can be subject to enzymatic modification. While not a direct study on the title compound, research into the biocatalytic C-H oxidation of piperidines to create hydroxylated derivatives highlights how enzymes can be used to functionalize this ring system. sigmaaldrich.cn Future studies could explore whether this compound itself is a substrate for such enzymatic transformations in biological systems.

Conceptual Design of New Chemical Entities Based on the this compound Scaffold

The this compound molecule serves as a versatile scaffold for the conceptual design of new chemical entities with tailored pharmacological properties. Computational and theoretical approaches can be powerfully leveraged in this context.

Pharmacophore Modeling (Conceptual)

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A conceptual pharmacophore model for the this compound scaffold can be developed based on its structural features and known interactions of similar molecules.

For instance, a study on 4-substituted piperidin-4-ol derivatives as melanocortin-4 receptor (MC4R) agonists successfully used decision tree, random forest, and multiple linear regression methods to build predictive models. nih.gov These models, which achieved high prediction accuracy, can guide the design of new analogs. nih.gov A similar approach could be applied to the this compound scaffold to explore its potential for interacting with various G-protein coupled receptors (GPCRs) or other targets.

A hypothetical pharmacophore model for this scaffold might include:

A hydrophobic feature corresponding to the phenyl ring.

A hydrogen bond acceptor/donor from the hydroxyl group.

A positive ionizable feature associated with the piperidine nitrogen at physiological pH.

A defined spatial relationship between these features dictated by the propyl linker and the piperidine ring conformation.

This conceptual model can then be used to virtually screen compound libraries for new molecules with similar pharmacophoric features, or to guide the rational design of novel derivatives with enhanced potency or selectivity.

Ligand-Based and Structure-Based Drug Design Approaches (Computational, Conceptual)

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods can be employed. nih.gov These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active ligands for a particular target, a predictive model can be built. For the this compound scaffold, a library of analogs could be synthesized and their biological activities evaluated. This data could then be used to develop quantitative structure-activity relationship (QSAR) models, identifying key structural modifications that influence activity.

Structure-Based Drug Design: If the three-dimensional structure of a target protein (e.g., σ1 receptor, NMDA receptor) is available, structure-based drug design can be a powerful tool. nih.gov This approach involves docking the this compound scaffold into the binding site of the target protein to predict its binding mode and affinity. This information can then be used to conceptually design modifications that enhance these interactions. For example, if the phenylpropyl group sits (B43327) in a hydrophobic pocket, extending or modifying this group could lead to improved binding. Similarly, the hydroxyl group could be oriented to form a key hydrogen bond with a specific amino acid residue in the binding site.

Design ApproachDescriptionConceptual Application to this compound
Pharmacophore Modeling Identifies the 3D arrangement of essential chemical features for biological activity.Development of a hypothetical pharmacophore model to guide the design of new analogs targeting specific receptors.
Ligand-Based Drug Design Uses the knowledge of known active molecules to design new ones.Creation of QSAR models from a library of synthesized analogs to predict the activity of new derivatives.
Structure-Based Drug Design Utilizes the 3D structure of the target protein to design high-affinity ligands.Docking of the scaffold into the binding sites of receptors like σ1 and NMDA to guide modifications for improved binding.

Innovative Analytical Methodologies for Complex Piperidine Systems

The synthesis and analysis of complex piperidine-containing molecules like this compound can benefit from innovative analytical methodologies. Recent advancements in synthetic chemistry offer more efficient routes to construct and diversify the piperidine scaffold.

Modern synthetic methods for piperidines include metal-catalyzed cyclization, intramolecular silyl-Prins reactions, and electrophilic cyclization. mdpi.com A particularly innovative approach involves the combination of biocatalytic C-H oxidation and radical cross-coupling, which allows for the modular and enantioselective construction of complex piperidine frameworks. sigmaaldrich.cn This method could be conceptually applied to the synthesis of novel derivatives of this compound with diverse substitution patterns.

For the analysis of piperidine derivatives, high-performance liquid chromatography (HPLC) remains a cornerstone technique. semanticscholar.org The development and validation of specific HPLC methods for this compound and its potential metabolites will be crucial for in vitro and in vivo studies. Furthermore, quantum chemistry methods can be employed to analyze the spatial, electronic, and energy characteristics of piperidine derivatives, providing insights into their reactivity and thermodynamic stability. chemjournal.kz

The integration of these advanced synthetic and analytical techniques will be instrumental in accelerating the exploration of the chemical space around the this compound scaffold and in thoroughly characterizing the resulting novel compounds.

Identification of Unexplored Chemical Space and Addressing Synthetic Challenges

The core structure of this compound, featuring a tertiary alcohol on a piperidine ring with a phenylpropyl substituent, presents a versatile scaffold for chemical exploration. The piperidine ring is a privileged structure in medicinal chemistry, known to enhance properties like membrane permeability and metabolic stability. researchgate.net

Identification of Unexplored Chemical Space:

The exploration of the chemical space around this compound can be systematically approached by considering modifications at three key positions: the phenylpropyl sidechain, the piperidine ring itself, and the 4-hydroxyl group.

Phenylpropyl Sidechain Modification: The aromatic ring of the phenylpropyl group is a prime candidate for substitution. Introducing various electron-donating or electron-withdrawing groups could significantly influence the molecule's electronic properties and its potential interactions with biological targets. Furthermore, altering the length and flexibility of the propyl chain could modulate the compound's binding affinity and selectivity for specific receptors. nih.gov

Piperidine Ring Derivatization: The nitrogen atom of the piperidine ring is a key handle for derivatization. Alkylation or acylation at this position can introduce a wide array of functional groups, potentially altering the compound's pharmacological profile. researchgate.net For instance, the introduction of different N-substituents has been shown to be critical for the activity of 4-hydroxypiperidine (B117109) derivatives at various receptors. nih.gov

Modification of the 4-Hydroxyl Group: The tertiary alcohol at the C4 position is a crucial hydrogen-bonding moiety. While its removal or replacement would fundamentally alter the compound's character, esterification or etherification could serve as a prodrug strategy or fine-tune the molecule's physicochemical properties.

Addressing Synthetic Challenges:

The synthesis of this compound and its analogs, while conceptually straightforward, presents several practical challenges. A common synthetic route involves the addition of an organometallic reagent to a suitably protected 4-piperidone (B1582916) precursor. dtic.mil

A primary method for constructing the C-C bond at the 4-position is the Grignard reaction. masterorganicchemistry.com This would involve reacting 3-phenylpropylmagnesium bromide with an N-protected 4-piperidone.

Key Synthetic Hurdles:

Protecting Groups: The piperidine nitrogen must be protected during the Grignard reaction to prevent it from acting as a base and quenching the organometallic reagent. youtube.com The choice of the protecting group (e.g., Boc, Cbz, or Benzyl) is critical and must be carefully selected to be stable under the reaction conditions and easily removable later.

Reaction Conditions: Grignard reactions are notoriously sensitive to moisture and protic solvents, requiring strictly anhydrous conditions for success. youtube.com

Scalability and Purity: Scaling up the synthesis from laboratory to industrial quantities can introduce challenges in maintaining reaction consistency and controlling impurities, which can impact the final compound's purity and require extensive purification steps. pmarketresearch.com

Alternative Routes: Other synthetic strategies could include the use of organolithium reagents or palladium-catalyzed cross-coupling reactions, which may offer different reactivity profiles and overcome some of the limitations of the Grignard approach. news-medical.net A modular approach combining different synthetic techniques could streamline the creation of a diverse library of analogs. nih.gov

Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Biological Evaluation (Non-Clinical)

A modern research program aimed at exploring the potential of this compound and its derivatives would benefit immensely from an integrated approach that combines synthetic chemistry, computational modeling, and non-clinical biological evaluation.

Synthetic Chemistry:

Building on the strategies outlined above, a synthetic effort would focus on creating a library of analogs. This library would systematically probe the structure-activity relationships (SAR) by varying the substituents on the phenyl ring, the length of the alkyl chain, and the group attached to the piperidine nitrogen. Efficient and modular synthetic routes are crucial for rapidly generating a diverse set of compounds for screening. nih.gov

Computational Modeling:

Docking Studies: Given the structural similarities of the piperidine scaffold to ligands for various central nervous system (CNS) targets, such as opioid and sigma receptors, computational docking studies can be employed. nih.govnih.gov These studies can predict the binding modes of the synthesized analogs within the active sites of these proteins, helping to rationalize observed biological activities and guide the design of new, more potent compounds. rsc.org

Pharmacophore Modeling: By identifying the common structural features of active compounds, a pharmacophore model can be developed. This model serves as a template for designing new molecules with a higher probability of being active.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. researchgate.net This allows for the early identification of molecules with potentially poor pharmacokinetic profiles or toxicity issues, saving time and resources.

Biological Evaluation (Non-Clinical):

Initial Screening: The synthesized library of compounds would undergo initial screening in a panel of non-clinical, in vitro assays. Based on structural precedents, this would likely include binding assays for a range of CNS receptors, such as serotonin, dopamine, and norepinephrine (B1679862) transporters, as well as opioid (μ, δ, κ) and sigma (σ1, σ2) receptors. nih.govnih.govwikipedia.org

Functional Assays: Compounds that show significant binding affinity in the initial screens would be advanced to functional assays. These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For example, a [³⁵S]GTPγS binding assay can be used to determine the functional activity of compounds at G-protein coupled receptors like the opioid receptors.

Structure-Activity Relationship (SAR) Development: The data from the biological evaluations would be used to build a comprehensive SAR. This involves correlating the structural modifications of the compounds with their biological activity. This iterative process, where the results of biological testing feed back into the design and synthesis of new compounds, is the cornerstone of modern drug discovery. researchgate.net

By integrating these three disciplines, researchers can efficiently navigate the chemical space around the this compound scaffold, overcome synthetic challenges, and identify promising lead compounds for further development.

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(3-Phenylpropyl)piperidin-4-ol?

Answer:
A prominent method involves alkylation of 4-(4-chlorophenyl)piperidin-4-ol with 1-bromo-3-phenylpropane under reflux conditions, yielding 73% of the target compound as a light yellow solid. Key steps include:

  • Reagents : 1-bromo-3-phenylpropane, base (e.g., K2_2CO3_3), and polar aprotic solvents like DMF or acetonitrile.
  • Characterization : 1^1H NMR (CDCl3_3) shows distinct signals at δ 1.60–2.86 (piperidine and propyl chain protons) and aromatic protons at δ 7.16–7.42. 13^{13}C NMR confirms quaternary carbons (e.g., δ 71.39 for the piperidine C-OH). Purity is validated via RP-HPLC (tR_R = 6.17 min, 100% purity) and HRMS (m/z 329.1549) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon connectivity, with hydroxyl groups causing deshielding in δ 1.60–2.86 regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 329.1549 for C20_{20}H24_{24}ClNO) .
  • HPLC : Reverse-phase HPLC ensures >99% purity, critical for pharmacological studies .

Basic: How are piperidin-4-ol derivatives applied in electrochemical research?

Answer:
Structurally similar compounds like 4-(3-Phenylpropyl)pyridine (PPP) are used to study ion transfer at triple-phase boundaries (e.g., graphite electrodes). Key applications include:

  • Anion Transfer : Electrochemical-driven carboxylate anion transfer at PPP/aqueous interfaces, analyzed via cyclic voltammetry .
  • Methodology : Immobilization in mesoporous TiO2_2 electrodes to assess conductivity and ion selectivity .

Advanced: How can researchers design receptor-binding studies for this compound?

Answer:

  • Radioligand Binding Assays : Use 3^3H-LSD to determine binding affinity (e.g., Ki = 11 nM for 5-HT1F_{1F} receptors) and specificity screening against related GPCRs (e.g., 5-HT2B_{2B}: Ki = 343 nM) .
  • cAMP GloSensor Assays : Transfect HEK293T cells with 5-HT1F_{1F} cDNA to measure Gi/o-coupled cAMP inhibition (EC50_{50} = 0.1 nM for serotonin) .
  • In Vivo Models : Administer the compound in diabetic NSG mice (20 mg/kg IP) to evaluate glucose tolerance and insulin secretion post-islet transplant .

Advanced: How to address contradictions in pharmacological activity data?

Answer:

  • Purity Validation : Confirm compound integrity via HPLC and HRMS to rule out impurities affecting bioactivity .
  • Specificity Testing : Use antagonist controls (e.g., 5-HT1A_{1A} blockers) to isolate target receptor effects. For example, 5-HT1F_{1F} antagonism showed no cross-reactivity with 5-HT1A_{1A} in cAMP assays .
  • Dose-Response Curves : Identify nonspecific effects (e.g., luminescence inhibition at ≥3 μM) and adjust concentrations accordingly .

Advanced: What structural analysis methods resolve stereochemical uncertainties?

Answer:

  • X-Ray Crystallography : Resolve piperidine ring conformation and substituent orientation (e.g., 1.3 Å resolution structures of similar piperidin-4-ol derivatives) .
  • Dynamic NMR : Detect rotational barriers in the phenylpropyl chain via variable-temperature 1^1H NMR .

Advanced: How to optimize synthetic yield and scalability?

Answer:

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions and improve yield (73% vs. 22–33% in alternative routes) .
  • Temperature Control : Maintain reflux conditions (e.g., 80–90°C) to balance reaction rate and decomposition.
  • Workup Strategies : Use silica gel chromatography for purification, as described for analogous piperidin-4-ol salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.